molecular formula C22H18F2N6O B6532149 N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,6-difluorobenzamide CAS No. 1019098-09-9

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,6-difluorobenzamide

Cat. No.: B6532149
CAS No.: 1019098-09-9
M. Wt: 420.4 g/mol
InChI Key: PLFBKVWSSWAJRK-UHFFFAOYSA-N
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Description

N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,6-difluorobenzamide is a benzamide derivative featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and an aniline-linked 2,6-difluorobenzamide group. Pyridazine and pyrazole rings are known to enhance binding affinity in enzyme inhibition, while the 2,6-difluorobenzamide group may influence solubility and metabolic stability .

Properties

IUPAC Name

N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F2N6O/c1-13-12-14(2)30(29-13)20-11-10-19(27-28-20)25-15-6-8-16(9-7-15)26-22(31)21-17(23)4-3-5-18(21)24/h3-12H,1-2H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFBKVWSSWAJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Structural and Functional Attributes
Compound Name Core Structure Substituents Biological Activity Key Reference
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-2,6-difluorobenzamide Benzamide-pyridazine-pyrazole 3,5-dimethylpyrazole, 2,6-difluorophenyl Undocumented (inferred insect growth regulation)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide-urea 4-chlorophenyl, 2,6-difluorophenyl Chitin synthesis inhibitor
Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide-urea 4-chloro-3-(trifluoromethylpyridinyloxy)phenyl, 2,6-difluorophenyl Acaricide (ticks/mites)

Key Observations :

  • Pyridazine vs. Urea Backbone : The target compound’s pyridazine-pyrazole scaffold may offer distinct hydrogen-bonding interactions compared to the urea linkage in diflubenzuron and fluazuron. This could alter binding to insect chitin synthase or other targets .
  • Substituent Effects : The 3,5-dimethylpyrazole group in the target compound may enhance lipophilicity and membrane permeability relative to the chloro/trifluoromethyl groups in fluazuron. However, reduced electronegativity could decrease water solubility .

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns, critical for molecular recognition and crystal packing, differ significantly among these compounds:

  • Diflubenzuron : The urea group forms strong N–H···O bonds with adjacent molecules, stabilizing crystalline lattices and influencing bioavailability .
  • Such behavior is often analyzed via SHELX-based crystallographic tools (e.g., SHELXL for refinement) .

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